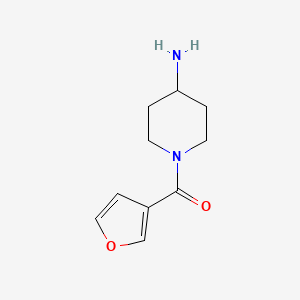
1-(3-Furoyl)piperidin-4-amine
Vue d'ensemble
Description
The compound "1-(3-Furoyl)piperidin-4-amine" is a chemical entity that can be associated with a class of furoyl derivatives of piperidin-4-ones. These compounds have been synthesized and characterized for their potential biological activities, particularly as antimicrobial agents. The interest in such compounds is due to their pronounced activity against various pathogenic microbial strains, as seen in the study of similar furoyl derivatives .
Synthesis Analysis
The synthesis of furoyl derivatives, as reported in the literature, involves the use of various starting materials and reaction conditions to obtain the desired products. For instance, the synthesis of various furoyl derivatives of 2,6-disubstituted piperidin-4-ones has been achieved and characterized by techniques such as FTIR, NMR, mass spectrometry, and single crystal X-ray diffraction methods . These methods provide detailed information about the molecular structure and confirm the successful synthesis of the target compounds.
Molecular Structure Analysis
The molecular structure of furoyl derivatives is crucial for understanding their biological activity. Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, which has been employed to characterize the synthesized furoyl derivatives . This structural information is essential for the subsequent molecular docking studies, which predict how the compound interacts with biological targets.
Chemical Reactions Analysis
The reactivity of furoyl derivatives with various amines under different conditions has been explored. For example, the reaction of 4-aroyl-3-hydroxy-2(5H)-furanones with different diamines leads to various products depending on the nature of the amine and the reaction conditions . Similarly, the ring-transformation reactions of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones with different amines, including piperidine, have been studied, resulting in the formation of different pyrrole derivatives . These reactions highlight the versatility and reactivity of furoyl and related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of furoyl derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antimicrobial evaluation of these compounds indicates that certain derivatives exhibit significant activity against gram-positive and gram-negative bacteria, as well as moderate activity against fungi . These properties are critical for the development of new antimicrobial agents and for understanding the structure-activity relationship of these compounds.
Applications De Recherche Scientifique
Anti-inflammatory Applications
1-Aroyl-4-(m-aminomethylphenyl)piperidine derivatives, including analogues of 1-(3-Furoyl)piperidin-4-amine, have been explored for their potential as low molecular weight inhibitors of tryptase. This class of compounds may have therapeutic utility in treating asthma or allergic rhinitis due to their inhibitory activity against tryptase, an enzyme involved in inflammatory responses (Expert Opinion on Therapeutic Patents, 2002).
Antimicrobial Activities
Azole derivatives, synthesized starting from furan-2-carbohydrazide and subsequently modified to include piperidine moieties, have shown promising antimicrobial activities. These compounds were screened against various microorganisms, indicating their potential as antimicrobial agents (Acta poloniae pharmaceutica, 2013).
Metal Ion Extraction
1-(2-Furoyl)piperazine-appended calix[4]arene derivatives have been synthesized for the preconcentration of metal ions. These compounds exhibited significant selectivity and extraction recovery towards Cd2+ and other ions, suggesting their application in metal ion sensing and extraction (Analytical Letters, 2018).
Butyrylcholinesterase Inhibition
Compounds bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity. Among these, certain derivatives showed considerable inhibitory activity against butyrylcholinesterase enzyme, which is significant for the treatment of diseases like Alzheimer's (Pharmaceutical Chemistry Journal, 2020).
Corrosion Inhibition
Designer amines like 4-amino-1-propyl-piperidine have been studied for their corrosion inhibition properties on carbon steel in CO2 capture applications. A specific study highlighted that cyclic amines, including 1-(3-Furoyl)piperidin-4-amine derivatives, showed lower corrosion rates and formed a protective FeCO3 film on the carbon steel surface, suggesting their utility in post-combustion CO2 capture processes (International Journal of Greenhouse Gas Control, 2020).
Safety And Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFQQRAYJATYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588190 | |
| Record name | (4-Aminopiperidin-1-yl)(furan-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furoyl)piperidin-4-amine | |
CAS RN |
926210-83-5 | |
| Record name | (4-Aminopiperidin-1-yl)(furan-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(furan-3-carbonyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)
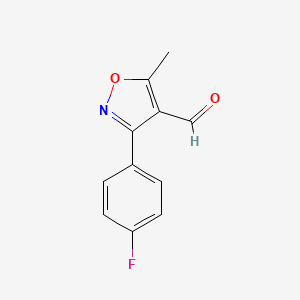
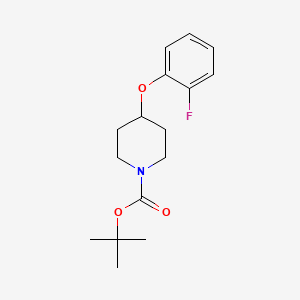
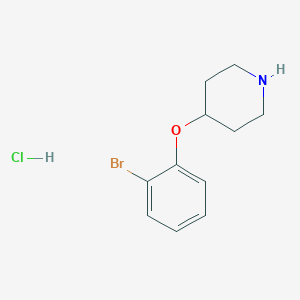
![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)
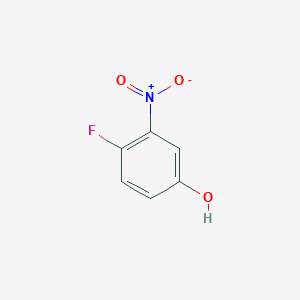
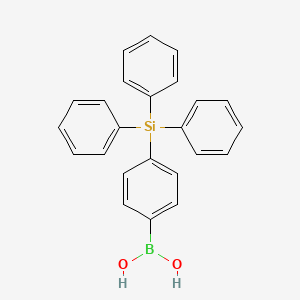
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)
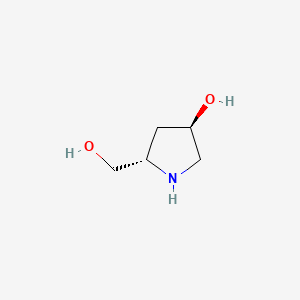
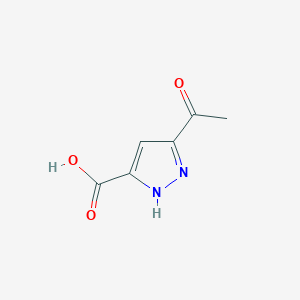
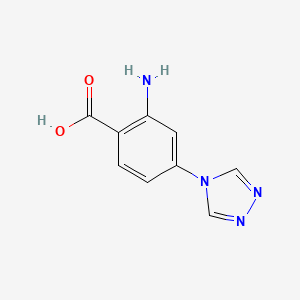
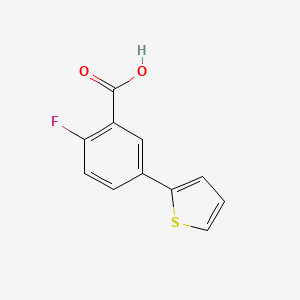
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)